- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

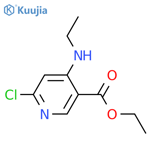

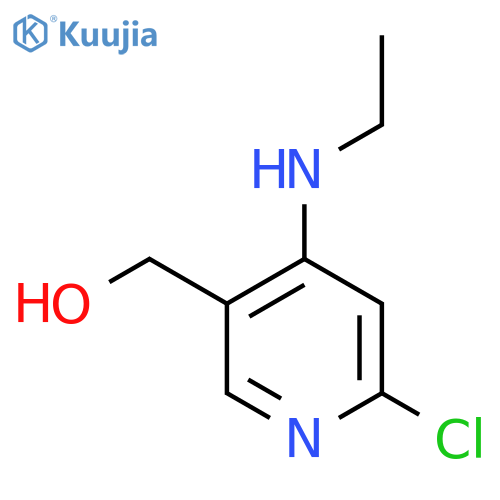

959162-99-3 structure

Nome del prodotto:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 6-chloro-4-(ethylamino)-3-Pyridinemethanol

- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol

- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine

- MPXJZSOEDMDXJO-UHFFFAOYSA-N

- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-

- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol

- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)

- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol

- 959162-99-3

- DA-36294

- CS-0168595

- BS-52864

- F71710

- SCHEMBL4281181

- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

-

- MDL: MFCD20685998

- Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)

- Chiave InChI: MPXJZSOEDMDXJO-UHFFFAOYSA-N

- Sorrisi: ClC1=CC(=C(C=N1)CO)NCC

Proprietà calcolate

- Massa esatta: 186.0559907g/mol

- Massa monoisotopica: 186.0559907g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 134

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.8

- Superficie polare topologica: 45.2

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229558-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 95% | 1g |

$600 | 2024-06-03 | |

| Aaron | AR01DFRU-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 250mg |

$6.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 100mg |

¥45.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 1g |

¥120.00 | 2024-04-23 | |

| 1PlusChem | 1P01DFJI-100mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 97% | 100mg |

$25.00 | 2024-04-19 | |

| A2B Chem LLC | AX05486-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 250mg |

$17.00 | 2024-07-18 | |

| Ambeed | A1501937-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 97+% | 1g |

$18.0 | 2025-02-25 | |

| A2B Chem LLC | AX05486-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 1g |

$24.00 | 2024-07-18 | |

| A2B Chem LLC | AX05486-5g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 5g |

$77.00 | 2024-07-18 | |

| Aaron | AR01DFRU-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 1g |

$10.00 | 2025-02-12 |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Riferimento

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

Riferimento

- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

Riferimento

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

Riferimento

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol , Ethyl acetate

1.2 Reagents: Methanol , Ethyl acetate

Riferimento

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

Riferimento

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Sodium hydroxide , Water

1.2 Reagents: Sodium hydroxide , Water

Riferimento

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

Riferimento

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Letteratura correlata

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol) Prodotti correlati

- 1798336-50-1(Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane)

- 2171159-56-9((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-3-methylbutanoic acid)

- 2229191-04-0(2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine)

- 2228503-06-6(4-(1-methylcyclohexyl)methylpiperidine)

- 21297-68-7(Cyclopropanesulfonicacid)

- 75020-41-6(5-Hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester)

- 1276197-16-0(4-NITROTOLUENE-2,3,5,6-D4)

- 2230799-81-0(methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate)

- 1805269-45-7(3-(Aminomethyl)-2-chloro-6-(difluoromethyl)-4-methylpyridine)

- 1485470-80-1(bicyclo[5.1.0]octane-4-carboxylic acid)

Fornitori consigliati

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso